molecular formula C15H23FN2O2 B010428 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine CAS No. 104860-26-6

1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine

Cat. No. B010428
M. Wt: 282.35 g/mol
InChI Key: DSIVABIEPNVRBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine, also known as FPPP, is a chemical compound that belongs to the piperidine class of drugs. It is a research chemical that has been used in scientific studies to investigate its mechanism of action and its potential applications.

Mechanism Of Action

The exact mechanism of action of 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine is not well understood, but it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, leading to its stimulant effects.

Biochemical And Physiological Effects

1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine has been shown to increase locomotor activity and produce stereotypic behaviors in animal studies. It has also been shown to increase heart rate and blood pressure, indicating its potential cardiovascular effects. Additionally, 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine has been shown to increase the release of dopamine and norepinephrine in the brain, suggesting its potential as a psychoactive drug.

Advantages And Limitations For Lab Experiments

One advantage of using 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine in lab experiments is its relatively simple synthesis method, which allows for large-scale production. However, its psychoactive effects may make it difficult to use in certain types of experiments, and its potential cardiovascular effects may also limit its use.

Future Directions

There are several potential future directions for research on 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD), due to its dopamine and norepinephrine reuptake inhibition properties. Additionally, further studies could investigate its potential as a model compound for developing new psychoactive drugs. Finally, more research is needed to fully understand the mechanism of action and potential effects of 1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine on the cardiovascular system.

Scientific Research Applications

1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine has been used in scientific research to investigate its potential as a psychoactive drug. It has been shown to have stimulant and hallucinogenic effects in animal studies, and has been used as a model compound for studying the structure-activity relationships of piperidine-based drugs.

properties

CAS RN

104860-26-6

Product Name

1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine

Molecular Formula

C15H23FN2O2

Molecular Weight

282.35 g/mol

IUPAC Name

1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-amine

InChI

InChI=1S/C15H23FN2O2/c1-19-15-11-18(9-7-14(15)17)8-2-10-20-13-5-3-12(16)4-6-13/h3-6,14-15H,2,7-11,17H2,1H3

InChI Key

DSIVABIEPNVRBB-UHFFFAOYSA-N

SMILES

COC1CN(CCC1N)CCCOC2=CC=C(C=C2)F

Canonical SMILES

COC1CN(CCC1N)CCCOC2=CC=C(C=C2)F

Other CAS RN

104860-26-6

Pictograms

Corrosive; Irritant; Health Hazard; Environmental Hazard

synonyms

CIS-1-[3-(4-FLUOROPHENOXY)PROPYL]-3-METHOXY-4-PIPERIDYLAMINE

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinone (140 mg, intermediate 1), benzylamine (61 mg), Pd 10% on charcoal (100 mg) and a 0.02% solution of thiophene in THF was reacted under hydrogen gas for 3 hours at 50° C. The catalyst was filtered off and fresh palladium 10% on charcoal (100 mg) was added. Debenzylation of the formed intermediate took place under hydrogen atmosphere for 18 hours at 50° C. The reaction mixture was filtered and evaporated under a gentle stream of nitrogen to yield 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinamine (compound I-1) having a cis/trans ratio of about 93/7.
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Synthesis routes and methods II

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